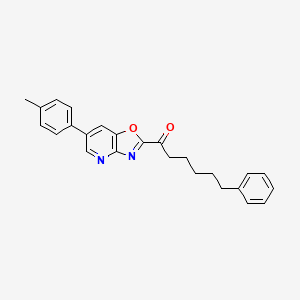
LEI105
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LEI105 is a synthetic organic compound known for its potent, highly selective, and reversible inhibition of diacylglycerol lipase alpha and diacylglycerol lipase beta. These enzymes are crucial in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol, which plays a significant role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LEI105 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the oxazolo[4,5-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the phenyl and hexanone groups: These groups are added through a series of substitution and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
LEI105 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
LEI105 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of diacylglycerol lipase enzymes.
Biology: Helps in understanding the role of diacylglycerol lipase in cellular processes.
Medicine: Potential therapeutic applications in conditions where modulation of endocannabinoid levels is beneficial.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
LEI105 exerts its effects by selectively inhibiting diacylglycerol lipase alpha and diacylglycerol lipase beta. These enzymes are involved in the production of 2-arachidonoylglycerol, a key endocannabinoid. By inhibiting these enzymes, this compound modulates the levels of 2-arachidonoylglycerol, affecting various physiological processes. The inhibition is reversible, allowing for controlled modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
O-3841: Another diacylglycerol lipase inhibitor with similar properties.
THL: A less selective inhibitor of diacylglycerol lipase.
Uniqueness of LEI105
This compound stands out due to its high selectivity and reversible inhibition of both diacylglycerol lipase alpha and diacylglycerol lipase beta. This makes it a valuable tool for studying the specific roles of these enzymes in various biological processes .
Properties
CAS No. |
1800327-36-9 |
|---|---|
Molecular Formula |
384.48 |
Molecular Weight |
0.0 |
IUPAC Name |
1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one |
InChI |
InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3 |
InChI Key |
XDHONXIOZAUYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEI105; LEI-105; LEI 105; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















